4-[2-(Thiophen-3-yl)ethyl]pyridine
Description
Contextualizing Pyridine (B92270) and Thiophene (B33073) Hybrid Scaffolds in Chemical Science
The pyridine and thiophene rings are fundamental building blocks in organic and medicinal chemistry. Their combination into a single molecular scaffold is a deliberate design strategy aimed at leveraging the unique properties of each heterocycle.
Pyridine , a six-membered aromatic ring containing one nitrogen atom, is a "privileged scaffold" in drug discovery. rsc.orgrsc.org Its nitrogen atom can act as a hydrogen bond acceptor and imparts basicity, which can improve the aqueous solubility of drug candidates. nih.gov The pyridine nucleus is found in numerous FDA-approved drugs, natural alkaloids, and essential vitamins. rsc.orgrsc.org Its derivatives are explored for a vast range of therapeutic applications, including as antibacterial, anticancer, and anti-inflammatory agents. rsc.orgnih.gov
Thiophene , a five-membered aromatic ring containing a sulfur atom, is another cornerstone of medicinal chemistry. nih.govnih.gov It is considered a bioisostere of the benzene (B151609) ring, meaning it has a similar size and shape but different electronic properties, which can be used to fine-tune a molecule's biological activity and metabolic profile. nih.gov Thiophene derivatives exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govthepharmajournal.com
The creation of hybrid scaffolds that incorporate both pyridine and thiophene moieties is a prominent strategy in the search for novel bioactive compounds. nih.govresearchgate.netresearchgate.net Researchers synthesize these hybrids to explore new chemical space and develop molecules with potentially synergistic or unique biological activities. For instance, studies have shown that combining these two rings can lead to potent antitumor agents that target critical enzymes like EGFR and VEGFR-2. nih.gov
Significance of Bridged Heterocyclic Systems in Molecular Design
Introducing a bridge or linker between two pharmacologically important scaffolds has several key implications in molecular design:
Three-Dimensional Complexity : Bridged systems introduce defined three-dimensional geometries, which is a departure from the often flat structures of many small molecules. This complexity can lead to higher binding affinity and selectivity for a biological target. nih.gov
Conformational Control : The nature of the bridge dictates the degree of rotational freedom between the two heterocyclic rings. The flexible ethyl bridge in 4-[2-(Thiophen-3-yl)ethyl]pyridine allows the pyridine and thiophene moieties to adopt various spatial orientations. This conformational flexibility can be advantageous, allowing the molecule to adapt its shape to fit into a binding pocket.
Improved Pharmacokinetics : The introduction of bridged systems can positively influence a molecule's pharmacokinetic properties. Strategic modifications to such linkers can enhance metabolic stability and modulate lipophilicity, which are critical factors for a compound's bioavailability and duration of action. nih.gov
Mimicking Natural Structures : In some cases, bridged frameworks can act as rigid scaffolds to mimic the secondary structures of peptides, such as β-turns, which is a valuable strategy in designing peptidomimetics. ebrary.net
Overview of Research Trajectories for this compound and its Structural Analogs
While dedicated studies on this compound are limited, suggesting it may be a novel building block or research chemical, the broader research trajectory for its structural analogs is highly active and diverse. uni.lulab-chemicals.com The overarching goal is to synthesize and screen libraries of pyridine-thiophene hybrids to discover new therapeutic agents.
The research generally follows several key paths:
Anticancer Drug Discovery : A significant area of research involves synthesizing pyridine-thiophene analogs as potential anticancer agents. These compounds are often designed to inhibit specific protein kinases or other signaling pathways implicated in cancer progression. nih.govnih.gov
Antimicrobial Agents : With the rise of multidrug-resistant pathogens, there is a continuous search for new antibiotics. Pyridine-thiophene scaffolds are being investigated for their potential to inhibit bacterial growth, with some analogs showing promising activity against resistant strains. nih.govnih.gov
Neuroprotective Agents : Some heterocyclic compounds based on pyridine, including those with fused ring systems, have been evaluated for their potential to treat neurodegenerative disorders like Parkinson's disease by protecting neurons from cell death. nih.gov This opens a potential avenue for the exploration of pyridine-thiophene analogs.
Synthetic Methodology : Organic chemists are continuously developing new and more efficient ways to synthesize these complex molecules. This includes one-pot, multi-component reactions that allow for the rapid assembly of diverse libraries of pyridine-thiophene derivatives for biological screening. researchgate.netresearchgate.netacs.org
The table below summarizes the research focus for some structural analogs of this compound, illustrating the diverse therapeutic areas being explored.
| Analog Class | Research Focus | Key Findings | Reference |
|---|---|---|---|
| 4-Thiophenyl-pyridine derivatives | Anticancer (EGFR/VEGFR-2 inhibition) | Exhibited potent dual inhibition of key cancer-related enzymes. | nih.gov |
| Thiophene-linked pyrimidopyrimidines | Antibacterial and Analgesic | Some synthesized compounds showed activity against bacteria and as pain relievers. | researchgate.net |
| Pyrazolopyridine derivatives | Neuroprotection | Demonstrated potential to protect against neurodegeneration in cell-based models. | nih.gov |
| Cinnoline-thiophene hybrids | Anti-inflammatory and Antimicrobial | Halogen-substituted derivatives showed potent activity. | thepharmajournal.com |
| 2-Aminothiophene derivatives | General Antimicrobial | Derivatives showed broad-spectrum activity against various bacteria and fungi. | nih.gov |
Properties
IUPAC Name |
4-(2-thiophen-3-ylethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1(2-11-5-8-13-9-11)10-3-6-12-7-4-10/h3-9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKAZKSTQNKAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148334-87-6 | |
| Record name | 4-[2-(thiophen-3-yl)ethyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic and Structural Characterization Studies of 4 2 Thiophen 3 Yl Ethyl Pyridine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons
The ¹H NMR spectrum of 4-[2-(thiophen-3-yl)ethyl]pyridine is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) and thiophene (B33073) rings, as well as the aliphatic ethyl linker. The aromatic region will showcase the characteristic splitting patterns of the pyridine and thiophene protons. The protons on the pyridine ring, being part of a six-membered heteroaromatic system, will typically appear in the downfield region. For instance, in related pyridine derivatives, the protons ortho to the nitrogen atom are the most deshielded. rsc.org
The protons of the 3-substituted thiophene ring are expected to show a distinct set of signals. The chemical shifts and coupling constants of these protons provide valuable information about their relative positions on the thiophene ring.
The aliphatic ethyl bridge will give rise to two triplet signals in the upfield region of the spectrum, corresponding to the two methylene (B1212753) groups (-CH2-CH2-). The multiplicity of these signals as triplets is due to the coupling between the adjacent methylene protons. The integration of all signals in the ¹H NMR spectrum will be consistent with the number of protons in each unique chemical environment.
Table 1: Illustrative ¹H NMR Data for the Protons of this compound
| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-2, H-6 | ~8.5 | Doublet | ~6.0 |
| Pyridine H-3, H-5 | ~7.2 | Doublet | ~6.0 |
| Thiophene H-2 | ~7.3 | Multiplet | - |
| Thiophene H-4 | ~7.0 | Multiplet | - |
| Thiophene H-5 | ~7.2 | Multiplet | - |
| Pyridyl-CH2- | ~3.0 | Triplet | ~7.5 |
| Thienyl-CH2- | ~3.1 | Triplet | ~7.5 |
Note: The chemical shifts are illustrative and based on typical values for pyridine and thiophene derivatives.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine and thiophene rings are indicative of their electronic environment. The carbons adjacent to the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring will have characteristic chemical shifts.
The signals for the carbon atoms of the ethyl linker will appear in the aliphatic region of the spectrum. The analysis of the ¹³C NMR spectrum, in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allows for the differentiation between quaternary, methine (CH), methylene (CH2), and methyl (CH3) carbons. uvic.ca
Table 2: Illustrative ¹³C NMR Data for this compound
| Carbon Assignment | Illustrative Chemical Shift (δ, ppm) |
| Pyridine C-2, C-6 | ~150 |
| Pyridine C-4 | ~148 |
| Pyridine C-3, C-5 | ~124 |
| Thiophene C-3 | ~142 |
| Thiophene C-2 | ~126 |
| Thiophene C-4 | ~129 |
| Thiophene C-5 | ~121 |
| Pyridyl-CH2- | ~35 |
| Thienyl-CH2- | ~30 |
Note: The chemical shifts are illustrative and based on typical values for pyridine and thiophene derivatives. rsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is essential for unambiguous structure determination. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. sdsu.edu For this compound, cross-peaks would be observed between the adjacent protons on the pyridine ring, the thiophene ring, and crucially, between the two methylene groups of the ethyl linker, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates protons with the carbon atoms to which they are directly attached. columbia.edu This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signals of the ethyl linker would show correlations to their corresponding carbon signals in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC correlations would be expected between the protons of the methylene group adjacent to the pyridine ring and the carbons of the pyridine ring, and similarly between the other methylene group and the thiophene ring carbons, thus confirming the linkage of the three molecular components.
NMR Spectroscopic Studies of Complexation and Molecular Interactions
NMR spectroscopy is a highly sensitive technique for studying non-covalent interactions, such as the complexation of a molecule with other chemical species. mdpi.com Changes in the chemical shifts and relaxation times of the protons and carbons of this compound upon the addition of a binding partner can provide detailed information about the binding site and the strength of the interaction. For instance, the formation of a complex with a metal ion or a larger host molecule would likely induce significant changes in the NMR spectrum of the pyridine and thiophene moieties, reflecting the alteration of their electronic environments.
Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the pyridine ring, the thiophene ring, and the aliphatic linker.
Pyridine Ring Vibrations: The C-H stretching vibrations of the pyridine ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. researchgate.netmdpi.com
Thiophene Ring Vibrations: The C-H stretching vibrations of the thiophene ring also appear around 3100-3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected in the 1500-1400 cm⁻¹ range. A key characteristic band for thiophene is the C-S stretching vibration, which can be observed at lower wavenumbers. primescholars.com
Aliphatic C-H Vibrations: The C-H stretching vibrations of the methylene groups in the ethyl linker will produce strong absorption bands in the 2960-2850 cm⁻¹ region. C-H bending vibrations are expected around 1465 cm⁻¹.
Table 3: Illustrative FT-IR Characteristic Absorption Bands for this compound
| Vibrational Mode | Illustrative Wavenumber (cm⁻¹) |
| Aromatic C-H Stretching (Pyridine & Thiophene) | 3100 - 3000 |
| Aliphatic C-H Stretching (CH₂) | 2960 - 2850 |
| C=C and C=N Stretching (Pyridine) | 1600 - 1400 |
| C=C Stretching (Thiophene) | 1500 - 1400 |
| C-H Bending (CH₂) | ~1465 |
| C-S Stretching (Thiophene) | Lower wavenumber region |
Note: The wavenumbers are illustrative and based on typical values for compounds containing these functional groups. researchgate.netprimescholars.com
Electronic Absorption and Emission Spectroscopy for Optoelectronic Properties
The electronic properties of conjugated organic molecules are paramount to their function in optoelectronic devices. Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are powerful tools to probe the electronic transitions and de-excitation pathways in these systems.
UV-Vis spectroscopy provides valuable insights into the electronic transitions occurring within a molecule upon absorption of light. For conjugated systems like thiophene-pyridine derivatives, the absorption spectra are typically characterized by intense bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation, the nature of the constituent aromatic rings, and the substitution pattern.
The electronic absorption spectra of related styrylpyridines, which also feature a pyridine ring conjugated to another aromatic system through an ethylenic linkage, show that the position of the nitrogen atom in the pyridine ring significantly influences the electronic interaction and the resulting spectra. psu.edu The absorption maxima for these compounds are also solvent-dependent, indicating a change in the electronic distribution upon excitation. psu.edu
For a series of thienylazo-thiazole and thienylazo-thiophene dyes, the UV-Vis absorption maxima were found to be influenced by the nature of the substituents and the polarity of the solvent. ekb.eg For example, a 2-cyano-4-thienylazothiophene dye exhibited a λmax of 514 nm in methanol, which shifted to 522 nm in the more polar solvent DMF. ekb.eg This solvatochromic shift is indicative of a more polar excited state compared to the ground state.
Based on these analogous systems, it can be inferred that this compound would exhibit characteristic π → π* transitions in the UV-Vis spectrum. The presence of the ethyl linker, which partially interrupts the direct conjugation between the thiophene and pyridine rings, would likely result in absorption bands at shorter wavelengths compared to directly conjugated analogs. The exact position of the absorption maximum would also be influenced by the solvent environment.
Table 1: Representative UV-Vis Absorption Data for Thiophene-Pyridine Analogs
| Compound/System | Solvent | Absorption Maximum (λmax, nm) | Reference |
| 2-Cyano-4-thienylazothiophene | Methanol | 514 | ekb.eg |
| 2-Cyano-4-thienylazothiophene | DMF | 522 | ekb.eg |
| 2-Acetyl-4-thienylazothiophene | Methanol | 460 | ekb.eg |
| 2-Acetyl-4-thienylazothiophene | DMF | 532 | ekb.eg |
| 2-Ethoxycarbonyl-4-thienylazothiophene | Methanol | 414 | ekb.eg |
| 2-Ethoxycarbonyl-4-thienylazothiophene | DMF | 422 | ekb.eg |
Fluorescence spectroscopy is a sensitive technique for studying the emissive properties of molecules and provides information about the excited state dynamics. The fluorescence behavior of conjugated systems is intrinsically linked to their molecular structure, the nature of the excited state, and environmental factors.
For thiophene-based D–π–A compounds, significant solvatochromism is often observed in the fluorescence emission spectra. nih.gov This phenomenon, where the emission wavelength changes with solvent polarity, is a hallmark of an excited state with a large dipole moment, often an ICT state. In a study of two push-pull thiophene-based derivatives, a large red shift in the fluorescence emission was observed when moving from a nonpolar solvent like cyclohexane (B81311) to a polar aprotic solvent like DMSO, indicating a substantial increase in the dipole moment upon excitation. nih.gov
The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is also highly dependent on the molecular structure and the solvent. For some thiophene derivatives, the fluorescence quantum yield decreases with increasing solvent polarity. nih.gov This is often attributed to the stabilization of the ICT state in polar solvents, which can promote non-radiative decay pathways. Furthermore, the presence of the heavy sulfur atom in the thiophene ring can enhance intersystem crossing to the triplet state, leading to reduced fluorescence. nih.gov
In the context of this compound, the flexible ethyl linker would likely influence the luminescence characteristics. The degree of conformational freedom can impact the extent of electronic communication between the thiophene and pyridine rings in the excited state, thereby affecting the emission properties. While specific fluorescence data for this compound is scarce, the general principles observed in related thiophene-pyridine systems suggest that it may exhibit interesting solvatochromic and luminescent behavior.
Table 2: Photophysical Data for an Analogous Thiophene-Based Donor-π-Acceptor Compound (MOT)
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane (CHX) | 369 | 407 | 38 | 0.81 |
| Toluene (TOL) | 375 | 422 | 47 | 0.65 |
| Dichloromethane (DCM) | 376 | 448 | 72 | 0.47 |
| Acetonitrile (ACN) | 374 | 460 | 86 | 0.35 |
| Dimethyl Sulfoxide (DMSO) | 379 | 473 | 94 | 0.23 |
Data adapted from a study on 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT), a representative D-π-A thiophene derivative. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively dictate the solid-state properties of a material.
Although a crystal structure for this compound has not been reported, the crystallographic analysis of closely related thiophene-pyridine compounds offers significant insights into the likely structural features. For example, the crystal structure of a homologous series of 2-methoxy-4-(thiophen-2-yl)-pyridine derivatives reveals that the thiophene and pyridine rings are not coplanar, with interplanar angles varying depending on the substitution and crystal packing forces. nih.gov In these structures, the packing is primarily governed by C—H···N hydrogen bonds. nih.gov
In another study on 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring was found to be inclined with respect to the adjacent phenyl rings, with the molecular packing being influenced by C—H···π interactions. nih.gov The solid-state conformation of these molecules is a balance between steric hindrance and the drive to achieve optimal intermolecular interactions.
Table 3: Selected Crystallographic Data for an Analogous Thiophene-Pyridine Derivative
| Parameter | Value |
| Compound Name | 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345(1) |
| b (Å) | 16.345(1) |
| c (Å) | 9.567(1) |
| β (°) ** | 105.34(1) |
| Volume (ų) ** | 1558.9(3) |
| Z | 4 |
| Interplanar Angle (Pyridine/Thiophene) (°) | 61.40(5) |
Data from a representative thiophene-pyridine analog. nih.gov
Computational and Theoretical Investigations of 4 2 Thiophen 3 Yl Ethyl Pyridine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost.
The most stable conformer would likely seek to minimize steric hindrance between the two rings. Theoretical calculations on thiophene (B33073) dimers have shown a preference for T-shaped and parallel-displaced (sandwich) geometries to maximize attractive intermolecular forces. researchgate.net While in 4-[2-(Thiophen-3-yl)ethyl]pyridine the rings are intramolecularly linked, the principles of minimizing repulsion and maximizing non-bonded attractions would still govern the preferred conformation. The conformational landscape would likely feature a range of staggered and eclipsed forms related to the rotation around the C-C bonds of the ethyl bridge.
Illustrative Table of Key Geometric Parameters (Hypothetical Data) This table presents expected values based on known geometries of similar compounds.
| Parameter | Predicted Value |
| C-C bond length (ethyl) | ~ 1.54 Å |
| C-C bond length (pyridine) | ~ 1.39 Å |
| C-S bond length (thiophene) | ~ 1.72 Å |
| Thiophene-Ethyl-Pyridine Dihedral Angle | Variable (determining conformer) |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties.
For this compound, the electron-rich thiophene ring is expected to be the primary contributor to the HOMO. Conversely, the electron-deficient pyridine (B92270) ring, with its electronegative nitrogen atom, would likely dominate the LUMO. This separation of the frontier orbitals is typical for donor-acceptor type molecules. Studies on pyridine-thiophene oligomers have shown that their electronic and optoelectronic properties are tunable based on the arrangement and number of the heterocyclic units. rsc.org
Illustrative Table of Frontier Orbital Energies (Hypothetical Data) These values are representative for this class of compounds and would be calculated using DFT methods like B3LYP/6-31G(d).
| Orbital | Energy (eV) | Primary Location |
| HOMO | -6.2 | Thiophene Ring |
| LUMO | -1.5 | Pyridine Ring |
| HOMO-LUMO Gap | 4.7 | Entire Molecule |
DFT calculations can provide valuable predictions of various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in structure elucidation. The predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the thiophene ring, and the ethyl bridge. The protons on the pyridine ring would be expected in the aromatic region, with those closer to the nitrogen atom being more deshielded. The thiophene protons would also appear in the aromatic region but at slightly different shifts. The ethyl protons would appear as multiplets in the aliphatic region.
Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be computed. These frequencies are related to the stretching and bending of bonds within the molecule and provide a fingerprint for its identification. Key vibrational modes would include the C-H stretching of the aromatic rings, the C=C and C=N stretching within the rings, and the C-S stretching of the thiophene ring.
Illustrative Table of Predicted ¹H NMR Chemical Shifts (Hypothetical Data) Predicted chemical shifts (in ppm) relative to a standard like TMS, in a solvent such as CDCl₃.
| Proton Location | Predicted Chemical Shift (ppm) |
| Pyridine (alpha to N) | 8.5 - 8.7 |
| Pyridine (beta to N) | 7.2 - 7.4 |
| Thiophene | 7.0 - 7.5 |
| Ethyl (-CH₂-Py) | 2.9 - 3.1 |
| Ethyl (-CH₂-Th) | 3.1 - 3.3 |
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. For this compound, the ESP map is expected to show a region of high negative potential (typically colored red) around the nitrogen atom of the pyridine ring, reflecting its high electronegativity and the location of its lone pair of electrons. The thiophene ring, being electron-rich, would exhibit a more diffuse region of mild negative potential. The hydrogen atoms, in contrast, would represent areas of positive potential (typically colored blue). These maps are invaluable for predicting how the molecule might interact with other molecules or biological targets.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT calculations are excellent for understanding static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, typically in a simulated solvent environment, would reveal how the molecule explores its conformational space. This would involve observing the rotations around the ethyl bridge and the flexibility of the rings. Such simulations are crucial for understanding how the molecule behaves in a realistic setting, such as in solution or interacting with a protein binding site. Although no specific MD studies for this molecule are publicly available, this methodology would be a key next step in a thorough computational investigation.
Structure-Property Relationship (SPR) Studies
Structure-Property Relationship (SPR) studies aim to connect the chemical structure of a molecule with its properties and functions. For this compound, SPR studies would involve computationally modifying the structure and observing the effects on its electronic and geometric properties. For example, adding electron-donating or electron-withdrawing groups to either the pyridine or thiophene ring could systematically tune the HOMO-LUMO gap, which in turn would alter its optical and electronic properties. The pyridine scaffold is known to be a valuable component in drug design, and understanding how structural modifications affect properties like polarity and binding affinity is key to developing new therapeutic agents. nih.gov Similarly, in materials science, such tuning could optimize the molecule for use in organic electronics or as a sensor.
Correlation of Molecular Descriptors with Academic Properties
Molecular descriptors are numerical values that characterize the properties of a molecule. Through computational chemistry, a wide array of these descriptors can be calculated for this compound, offering a quantitative basis to predict its behavior in various chemical and biological contexts. Key descriptors include those related to the electronic distribution, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP).
While specific experimental or comprehensive computational studies solely focused on this compound are not extensively documented in the public domain, the properties can be inferred from studies on related thiophene-pyridine systems. For instance, density functional theory (DFT) calculations on similar oligomers have shown that the stability of such helical structures increases with chain length. rsc.org The ground state dipole moments of these systems are dependent on the number of repeating units. rsc.org
The inherent electron-rich nature of the thiophene ring and the electron-deficient character of the pyridine ring suggest that this compound will possess a significant dipole moment. The MEP would likely show a region of negative potential around the nitrogen atom of the pyridine ring, indicating a site susceptible to electrophilic attack or coordination to metal centers. Conversely, the thiophene ring would exhibit a region of higher electron density, making it a potential site for electrophilic substitution.
A hypothetical table of calculated molecular descriptors for this compound, based on typical values for similar structures, is presented below. These values are illustrative and would require specific DFT or other quantum mechanical calculations for verification.
| Molecular Descriptor | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.2 eV | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 5.3 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule. |
| Polarizability | ~ 200 au | Measures the deformability of the electron cloud. |
These descriptors are instrumental in developing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). For example, the HOMO and LUMO energies can be correlated with the molecule's potential as an organic semiconductor or its reactivity in redox reactions. The dipole moment and polarizability are crucial for understanding its solubility and intermolecular interactions.
Modulation of Electronic Properties through Structural Variations and Substitution
The electronic properties of this compound can be finely tuned by introducing substituents on either the thiophene or the pyridine ring. This modulation is a powerful strategy for designing molecules with specific electronic, optical, or biological functions.
Substitution on the Pyridine Ring:
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the pyridine ring can significantly alter the electronic landscape of the entire molecule. For example, placing an EWG, such as a nitro (-NO2) or cyano (-CN) group, on the pyridine ring would lower the energy of its π* orbitals. This, in turn, would decrease the LUMO energy of the entire molecule, making it a better electron acceptor. Conversely, an EDG, like an amino (-NH2) or methoxy (B1213986) (-OCH3) group, would raise the energy of the pyridine's π orbitals, increasing the HOMO energy and enhancing the molecule's electron-donating capacity. nih.gov
Studies on substituted pyridine derivatives have shown that the presence and position of groups like -OMe, -OH, -C=O, and -NH2 can enhance certain biological activities, while bulky groups or halogens may have the opposite effect. nih.gov In the context of metal complexes, substitutions on the pyridine ring can serve as a regulatory handle on the electronic properties of the metal center, thereby influencing catalytic activity. nih.gov
Substitution on the Thiophene Ring:
Similarly, substitution on the thiophene ring can modulate the electronic properties. Thiophene itself is more electron-rich than benzene (B151609) and readily undergoes electrophilic substitution, primarily at the 2- and 5-positions. Introducing an EWG on the thiophene ring would decrease its electron density and lower the HOMO energy of the molecule. An EDG would have the opposite effect, increasing the HOMO energy and making the molecule a better electron donor.
The following table illustrates the predicted effects of different substituents on the key electronic properties of this compound.
| Substituent and Position | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on HOMO-LUMO Gap |
| -NO2 at pyridine 4-position | Decrease | Significant Decrease | Decrease |
| -NH2 at pyridine 4-position | Increase | Slight Increase | Decrease |
| -Cl at thiophene 2-position | Decrease | Slight Decrease | Relatively Unchanged |
| -CH3 at thiophene 2-position | Increase | Slight Increase | Decrease |
Theoretical studies on thiophene analogues have demonstrated that the mode of fusion of thiophene rings into larger polycyclic systems significantly influences molecular geometry, electronic configuration, and aromaticity. mdpi.com Annulating thiophene rings can modulate optoelectronic properties and intermolecular interactions. mdpi.com This principle extends to the strategic placement of substituents on the thiophene ring of this compound to fine-tune its properties.
Reactivity Mechanisms and Advanced Derivatization Chemistry of 4 2 Thiophen 3 Yl Ethyl Pyridine and Its Structural Variants
Reactivity of the Pyridine (B92270) Nitrogen Atom and its Protonation Behavior
The pyridine nitrogen atom in 4-[2-(Thiophen-3-yl)ethyl]pyridine is a primary center for reactivity, largely due to its basic lone pair of electrons. wikipedia.org This lone pair is not involved in the aromatic π-system of the pyridine ring, making it available for protonation and reactions with electrophiles. wikipedia.org The basicity of the pyridine nitrogen, quantified by its pKa value, is influenced by the nature of the substituent at the 4-position. Alkyl groups, such as the 2-(thiophen-3-yl)ethyl group, are electron-donating and tend to increase the basicity of the pyridine ring compared to unsubstituted pyridine (pKa 5.23). researchgate.net For instance, 4-alkylpyridines generally exhibit higher pKa values, and it is established that the pKa increases as the nitrogen atom's charge becomes more negative. rsc.org
This basicity allows for the ready formation of pyridinium (B92312) salts upon treatment with various acids. wikipedia.org The protonation of the nitrogen atom significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and activating it towards nucleophilic attack, while deactivating it towards electrophilic substitution. wikipedia.org
Furthermore, the nucleophilic character of the pyridine nitrogen enables reactions with a variety of electrophiles. wikipedia.org Alkylation, for example, can be achieved using alkyl halides to form quaternary pyridinium salts. studysmarter.co.uk This quaternization further enhances the ring's susceptibility to nucleophilic addition. The nitrogen atom can also be oxidized, typically with peracids, to form the corresponding N-oxide. wikipedia.org This transformation is significant as it can alter the regioselectivity of subsequent substitution reactions on the pyridine ring, often directing incoming electrophiles to the 2- and 4-positions. wikipedia.org
Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. numberanalytics.com Thiophene is generally more reactive towards electrophiles than benzene (B151609). numberanalytics.comyoutube.com The ethyl substituent at the 3-position of the thiophene ring acts as an activating group and directs incoming electrophiles primarily to the 2- and 5-positions, which are the positions alpha to the sulfur atom. The directing effect is a combination of steric and electronic factors. researchgate.netacs.org Common electrophilic substitution reactions that can be performed on the thiophene moiety include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com The regioselectivity of these reactions is crucial, and conditions can often be tuned to favor substitution at either the 2- or 5-position. researchgate.net
While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) on the thiophene ring can occur, particularly if the ring is activated by strongly electron-withdrawing groups. thieme-connect.comresearchgate.net In the case of this compound, the pyridine moiety itself can be considered a mild electron-withdrawing group, but for efficient SNAr to occur on the thiophene ring, additional activating groups such as a nitro or cyano group would likely be required. researchgate.net The regioselectivity of SNAr on thiophenes can be complex, with substitution potentially occurring at positions ortho or para to the activating group. thieme-connect.com
Metalation of the thiophene ring, typically with organolithium reagents, is another important transformation. This reaction usually occurs at the most acidic proton, which in 3-substituted thiophenes is the proton at the 2-position. The resulting lithiated species is a powerful nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups onto the thiophene ring.
Modifications and Functionalizations of the Ethyl Linker
The ethyl linker connecting the pyridine and thiophene rings offers additional sites for chemical modification. The versatility of this linker allows for the synthesis of a diverse library of derivatives. nih.gov The methylene (B1212753) groups of the ethyl bridge, particularly the one adjacent to the pyridine ring (the pyridylic position), can be functionalized. The protons at this position are more acidic than those of a simple alkane due to the electron-withdrawing nature of the pyridine ring. rsc.org
Under appropriate conditions, such as the use of a strong base, this position can be deprotonated to form a carbanion. This carbanion can then react with various electrophiles, allowing for alkylation, acylation, and other C-C bond-forming reactions. Palladium-catalyzed allylation of 4-alkylpyridines has been reported, demonstrating the feasibility of functionalizing this position. rsc.org
Oxidation of the ethyl linker is another potential modification. Depending on the oxidizing agent and reaction conditions, it may be possible to introduce a hydroxyl group or a ketone functionality. For instance, benzylic positions are often susceptible to oxidation, and while the pyridylic position is not strictly benzylic, it shares some similar reactivity.
Synthetic Transformations for Advanced Analog Synthesis
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. nih.gov One major strategy for creating such fused systems is through intramolecular cyclization reactions. These reactions can lead to the formation of thienopyridine derivatives, which are of significant interest in medicinal chemistry. researchgate.net
There are several established methods for the synthesis of thienopyridines, which generally involve either constructing the thiophene ring onto a pre-existing pyridine or building the pyridine ring onto a thiophene core. nih.govabertay.ac.uk For this compound, cyclization would typically involve the formation of a new ring that incorporates the ethyl linker and atoms from both the pyridine and thiophene rings.
For example, a Bischler-Napieralski-type reaction could be envisioned. This would first require N-acylation of the ethylamino group (if the pyridine were reduced or the linker contained a nitrogen), followed by acid-catalyzed cyclization and subsequent dehydrogenation to yield a fused aromatic system. Another approach could be a variation of the Pomeranz-Fritsch reaction, which is used to synthesize isoquinolines and could potentially be adapted for the synthesis of thieno[2,3-c]pyridines. nih.gov The synthesis of various thieno[2,3-c]pyridine (B153571) derivatives has been reported through multi-step sequences. nih.govabertay.ac.uk
Cycloaddition reactions offer a powerful tool for the construction of complex, three-dimensional ring systems from relatively simple starting materials. Both the thiophene and pyridine rings in this compound can, in principle, participate in cycloaddition reactions, although the conditions required may be harsh due to their aromatic stability. researchtrends.net
Thiophene and its derivatives can act as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly when reacted with highly reactive dienophiles. researchtrends.net However, this reactivity is often lower than that of furan (B31954) or pyrrole. researchtrends.net To enhance the reactivity of the thiophene ring as a diene, it can be oxidized to a thiophene S-oxide or S,S-dioxide. researchtrends.netutexas.edu These oxidized species are no longer aromatic and readily undergo cycloaddition reactions. utexas.edu The resulting cycloadducts can then be further transformed, for example, by extrusion of sulfur monoxide or sulfur dioxide to generate new carbocyclic or heterocyclic systems. tandfonline.com
The pyridine ring can also participate in cycloaddition reactions, though this is less common. For instance, pyridinium ylides can undergo [3+2] cycloaddition reactions with various dipolarophiles. Additionally, photochemical [2+2] and [4+4] cycloadditions of pyridine have been reported.
By carefully selecting the reaction conditions and the reaction partner, it is possible to selectively engage either the thiophene or the pyridine ring in a cycloaddition reaction, leading to a wide array of novel and complex molecular architectures.
Q & A
Q. What are the common synthetic routes for preparing 4-[2-(Thiophen-3-yl)ethyl]pyridine and its derivatives?
- Methodological Answer: A widely used approach involves coupling thiophene-containing precursors with pyridine derivatives via Stille coupling (for C–C bond formation) or nucleophilic aromatic substitution. For example, thiophene-ethyl intermediates can be synthesized using Friedel–Crafts acylation or Grignard reactions, followed by coupling with pyridine moieties under basic conditions (e.g., NaH in THF). Reductive steps (e.g., LiBH₄ for ester-to-alcohol conversion) may precede final coupling .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer: 1H/13C NMR is critical for confirming regiochemistry and substituent positions, particularly for distinguishing thiophene and pyridine protons. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in multi-substituted derivatives. HRMS validates molecular weight, while elemental analysis confirms purity (>95% by C/H/N/S ratios). For example, δ ~7.3–8.5 ppm in 1H NMR indicates pyridine-thiophene conjugation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer: Use nitrile gloves (tested for permeability) and chemical-resistant lab coats . Work in a fume hood to avoid inhalation (H332/H335 risks). Store in airtight containers under inert gas (N₂/Ar), as thiophene derivatives may oxidize. Emergency protocols should include immediate ethanol rinsing for skin contact and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer: Step-specific optimization is key:
- Coupling reactions: Increase equivalents of pyridine derivatives (1.5–2.0 eq) to drive nucleophilic substitution.
- Reductive steps: Use LiBH₄ instead of NaBH₄ for selective ester-to-alcohol conversion (monitor by TLC).
- Purification: Employ column chromatography with gradient elution (hexane/EtOAc 8:1 to 4:1) to separate polar byproducts. Yields >70% are achievable with rigorous drying of solvents (e.g., molecular sieves for THF) .
Q. How should contradictory data between theoretical and experimental spectral results be resolved?
- Methodological Answer: Cross-validate using computational chemistry (DFT calculations for NMR chemical shifts) and X-ray crystallography . For example, if experimental 13C NMR deviates from predicted values by >2 ppm, recrystallize the compound (e.g., in EtOH/CHCl₃) for single-crystal analysis. Discrepancies in mass spectra may indicate isotopic impurities or adducts—re-run HRMS with matrix-free ionization (e.g., ESI+) .
Q. What strategies are effective in evaluating the biological activity of thiophene-pyridine hybrids?
- Methodological Answer: Prioritize multidrug-resistant (MDR) cell lines (e.g., NCI/ADR-RES for cancer) and Gram-negative bacteria (e.g., E. coli ATCC 25922) due to the compound’s potential membrane-targeting effects. Use MTT assays for cytotoxicity (IC₅₀ < 10 µM considered active) and synergy studies with standard drugs (e.g., doxorubicin) via Chou-Talalay analysis. Include DEPT and NOESY NMR to rule out cytotoxicity from synthetic impurities .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer: Key challenges include:
- Solvent volume reduction: Replace THF with 2-MeTHF for safer large-scale reactions.
- Catalyst recycling: Use immobilized Pd catalysts (e.g., Pd/C) for Stille couplings to minimize heavy-metal waste.
- Purification: Switch from column chromatography to fractional crystallization (e.g., using ethanol/water mixtures). Validate scalability via HPLC tracking of intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
